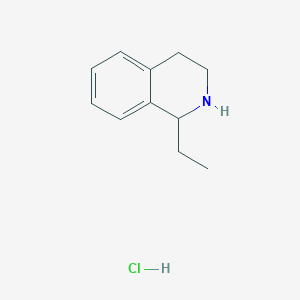

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (1-ETIH) is a synthetic derivative of the natural alkaloid isoquinoline. It is a white crystalline solid with a melting point of 155-156°C, and is soluble in water, methanol, and chloroform. 1-ETIH is widely used in scientific research due to its ability to act as a substrate for a variety of enzymes and its low toxicity.

Aplicaciones Científicas De Investigación

Stereochemical Applications

The stereochemistry of 1,2,3,4-tetrahydroisoquinoline derivatives has been a subject of interest. For example, the stereoselective hydrolysis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid esters using animal liver acetone powders demonstrates the potential for producing specific enantiomers of related compounds. This approach highlights the mild conditions under which stereochemical control can be achieved, opening avenues for the synthesis of enantiopure pharmaceuticals and research chemicals (Sánchez et al., 2001).

Enzymatic Resolution

Lipase-catalyzed kinetic resolution offers another method for obtaining enantiomerically enriched derivatives of tetrahydroisoquinoline. The process involves the selective hydrolysis of esters to produce specific enantiomers. This method's effectiveness is influenced by the choice of solvent and the ester's substituents, indicating the importance of reaction conditions in achieving desired selectivity (Paál et al., 2008).

Antibiotic Discovery

Research into new antibiotics has led to the discovery of compounds with a tetrahydroquinoline backbone. For instance, helquinoline, a tetrahydroquinoline derivative isolated from Janibacter limosus, has shown significant biological activity against bacteria and fungi. This finding underscores the potential of tetrahydroquinoline derivatives in developing new antimicrobial agents (Asolkar et al., 2004).

Anticancer Research

The tetrahydroisoquinoline moiety is present in molecules that exhibit anticancer properties. Research into substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents has demonstrated their effectiveness in vitro against various cancer cell lines. This area of research presents a promising avenue for developing new cancer therapies (Redda et al., 2010).

Anesthetic and Toxicological Evaluation

The synthesis and evaluation of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have revealed their potential as local anesthetics. These compounds have exhibited high local anesthetic activity compared to lidocaine, alongside a detailed toxicological profile that provides insights into their safety and efficacy. Such studies are crucial for identifying new compounds with therapeutic potential (Azamatov et al., 2023).

Propiedades

IUPAC Name |

1-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-11-10-6-4-3-5-9(10)7-8-12-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJFLBSZTZPMPSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50712388 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

CAS RN |

103861-49-0 | |

| Record name | 1-Ethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50712388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

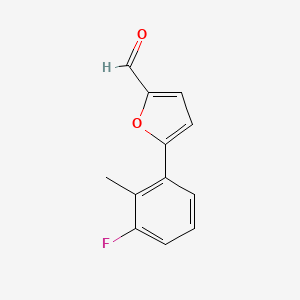

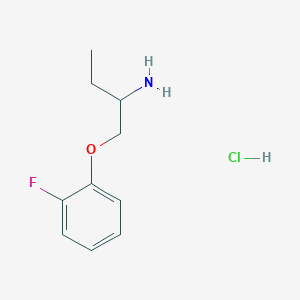

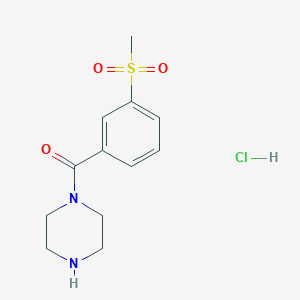

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride](/img/structure/B1443063.png)

![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)

![[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1443086.png)